1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol
Description
1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H15N2O It features a cyclopentane ring substituted with a hydroxyl group and an imidazole ring attached via a methylene bridge
Properties
IUPAC Name |
1-(imidazol-1-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9(3-1-2-4-9)7-11-6-5-10-8-11/h5-6,8,12H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHOMPUVNNHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with imidazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic addition of the imidazole to the carbonyl group of cyclopentanone, followed by reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 1-[(1H-imidazol-1-yl)methyl]cyclopentanone.
Reduction: 1-[(1H-imidazolin-1-yl)methyl]cyclopentan-1-ol.
Substitution: 1-[(1H-imidazol-1-yl)methyl]cyclopentyl chloride or bromide.
Scientific Research Applications
1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which can mimic histidine residues in proteins.
Medicine: The compound has potential therapeutic applications, including antifungal and antibacterial properties.
Industry: It is utilized in the development of catalysts for organic reactions and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol can be compared with other similar compounds, such as:
1-[(1H-imidazol-1-yl)methyl]cyclohexan-1-ol: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its steric properties and reactivity.
2-(1H-imidazol-1-yl)ethanol: This compound has a shorter carbon chain and lacks the cyclopentane ring, which may influence its solubility and biological activity.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: This compound contains two imidazole groups attached to a benzene ring, which can lead to different coordination properties and applications in material science.
The uniqueness of this compound lies in its specific structure, which combines the rigidity of the cyclopentane ring with the versatility of the imidazole moiety, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a hydroxyl group and an imidazole moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
The molecular formula of this compound is C10H15N2O. The presence of the imidazole ring allows this compound to mimic histidine residues in proteins, which is crucial for its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H15N2O |
| Molecular Weight | 181.24 g/mol |
| Functional Groups | Hydroxyl, Imidazole |
Enzyme Interaction
The imidazole moiety of this compound plays a significant role in its biological activity. It can act as a ligand for metal ions, influencing enzyme catalysis and potentially serving as a cofactor or inhibitor. Notably, it has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism and the biotransformation of various compounds.
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Cell Signaling : It influences signaling pathways by affecting the activity of kinases and phosphatases, which are vital for signal transduction.
- Gene Expression : The compound may alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and function.
Study on Enzyme Inhibition
In a study examining the inhibition of specific enzymes, researchers found that this compound effectively inhibited certain cytochrome P450 isoforms. This inhibition was quantified using IC50 values, demonstrating its potential as a lead compound for developing enzyme inhibitors .
Antimicrobial Activity
Another area of investigation focused on the antimicrobial properties of this compound. In vitro assays revealed that it exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects is primarily through:
- Binding Interactions : The imidazole ring interacts with active sites on enzymes and receptors, modulating their activity.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
Table 2: Comparison with Related Compounds
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol | Antimicrobial, Enzyme Inhibition | 12.5 |
| 2-(1H-Imidazol-1-yl)ethanol | Antifungal | 8.0 |
| 4-(6-amino-thiazole) | Antitumor | 5.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
